molecular formula C7H5BrO2 B048017 2-Bromobenzoic acid CAS No. 88-65-3

2-Bromobenzoic acid

Cat. No.: B048017
CAS No.: 88-65-3
M. Wt: 201.02 g/mol
InChI Key: XRXMNWGCKISMOH-UHFFFAOYSA-N
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Description

2-Bromobenzoic acid is an organic compound with the molecular formula C₇H₅BrO₂. It is a derivative of benzoic acid, where a bromine atom is substituted at the second position of the benzene ring. This compound is commonly used as an intermediate in organic synthesis and has various applications in the field of chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromobenzoic acid can be synthesized through several methods. One common method involves the bromination of benzoic acid. The reaction typically uses bromine (Br₂) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the ortho position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Bromobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

2-Bromobenzoic acid serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its derivatives are particularly significant in developing anti-inflammatory and analgesic medications.

Case Study: Synthesis of Anti-Inflammatory Agents

Research indicates that this compound is utilized in the synthesis of novel anti-inflammatory agents. For instance, it is involved in creating compounds with enhanced efficacy against inflammatory conditions, showcasing its importance as a building block in medicinal chemistry .

Organic Synthesis

The compound is widely employed in organic chemistry for synthesizing various chemical entities, including dyes and agrochemicals. Its versatile reactivity allows for the formation of nitrogen heterocycles and other complex structures.

Data Table: Synthesis Pathways Using this compound

Reaction TypeProduct/CompoundReference
Nitrogen HeterocyclesVarious nitrogen-containing compounds
DyesSynthetic dyes
AgrochemicalsHerbicides and pesticides

Material Science

In material science, this compound is utilized to develop new polymers and advanced materials. Its incorporation into polymer matrices can enhance properties such as thermal stability and chemical resistance.

Case Study: Polymer Development

Studies have shown that incorporating this compound into polymer formulations improves mechanical properties and environmental resistance, making it suitable for applications in coatings and composites .

Analytical Chemistry

This compound is frequently used as a standard reference material in analytical chemistry. It aids in calibrating instruments and ensuring accurate measurements during chemical analyses.

Application Example: Calibration Standards

In various analytical methods, including chromatography and spectrometry, this compound serves as a calibration standard due to its well-defined properties, facilitating precise quantification of other compounds .

Biochemical Studies

The compound also plays a role in biochemical research, particularly in studying enzyme interactions and metabolic pathways. Its derivatives are used to explore biological processes at the molecular level.

Research Insight: Enzyme Interaction Studies

Recent studies have highlighted the use of this compound derivatives to investigate enzyme kinetics and mechanisms, providing valuable insights into metabolic pathways relevant to drug metabolism and toxicity .

Mechanism of Action

The mechanism of action of 2-bromobenzoic acid depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions due to the electron-withdrawing nature of the bromine atom. This makes the benzene ring more susceptible to nucleophilic attack. In biological systems, its derivatives may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

Comparison: 2-Bromobenzoic acid is unique due to the position of the bromine atom, which influences its reactivity and the types of reactions it undergoes. For example, 4-bromobenzoic acid has the bromine atom at the para position, leading to different reactivity patterns. Similarly, 2-iodobenzoic acid and 2-chlorobenzoic acid have iodine and chlorine atoms, respectively, which affect their chemical behavior and applications .

Biological Activity

2-Bromobenzoic acid (C7_7H5_5BrO2_2) is a brominated derivative of benzoic acid, which has garnered attention in various fields of research due to its unique chemical properties and biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its antimicrobial, antifungal, and cytotoxic effects, as well as its role in environmental degradation.

Chemical Structure and Properties

The molecular structure of this compound consists of a benzene ring substituted with a bromine atom at the second position and a carboxylic acid group. This configuration contributes to its reactivity and potential biological interactions.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study by Kudo et al. (2021) highlighted its effectiveness against various bacterial strains, indicating that it can inhibit bacterial growth by disrupting cellular processes . The compound's mechanism of action is thought to involve interference with DNA synthesis and cell membrane integrity.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. Studies have indicated that it can inhibit the growth of certain fungal species, making it a candidate for further exploration in antifungal drug development . The specific pathways through which it exerts these effects are still being investigated, but it is believed to affect fungal cell wall synthesis.

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cancer cell lines. Research indicates that it can induce apoptosis in cancer cells, suggesting potential applications in cancer therapy. For instance, studies have shown that at certain concentrations, this compound can significantly reduce cell viability in human cancer cell lines such as Hep-G2 and A2058 .

Environmental Degradation

This compound is also notable for its biodegradability. A strain of Pseudomonas aeruginosa capable of degrading this compound was isolated from municipal sewage . This strain utilizes this compound as a carbon source, indicating its potential role in bioremediation processes. The degradation pathway involves dehalogenation and subsequent oxidation reactions, showcasing the compound's environmental significance.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growthKudo et al. (2021)
AntifungalInhibition of fungal speciesPMC7036779
CytotoxicInduction of apoptosis in cancer cellsPMC184481
EnvironmentalBiodegradation by Pseudomonas aeruginosaPMC184481

Detailed Research Findings

  • Antimicrobial Mechanism : The studies suggest that this compound disrupts bacterial cell membranes and inhibits essential metabolic processes.
  • Cytotoxicity Studies : In vitro assays revealed that concentrations above 10 μg/mL led to significant reductions in cell viability across multiple cancer cell lines without affecting normal fibroblast cells.
  • Biodegradation Pathway : The degradation pathway identified for this compound involves initial dehalogenation followed by oxidation, which allows the bacterium to utilize the compound as a carbon source effectively.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-bromobenzoic acid in laboratory settings?

  • Methodological Answer : this compound is typically synthesized via bromination of benzoic acid derivatives or regioselective cross-coupling reactions. A widely used method involves the copper-catalyzed amination of this compound with aliphatic/aromatic amines, eliminating the need for acid protection and achieving yields up to 99% . Alternative routes include direct bromination using bromine (Br₂) in the presence of catalysts like iron(III) bromide, ensuring positional selectivity on the benzene ring. Solvent choice (e.g., ethanol-water mixtures) and crystallization conditions are critical for purity .

Q. How does the solubility profile of this compound influence experimental design in organic synthesis?

  • Methodological Answer : Solubility data for this compound are limited but critical for reaction optimization. Studies report solubility in ethanol (298 K) and 1-octanol , with practical implications for partitioning coefficients (e.g., octanol/water ratios). Researchers must account for temperature (±0.1 K precision) and solvent purity, as impurities can skew results. For example, ethanol-water mixtures (1:1 v/v) are effective for single-crystal growth, while 1-octanol solubility aids in correlating partition coefficients with bioactivity .

Advanced Research Questions

Q. What crystallographic challenges arise in structural determination of this compound, and how are they resolved?

  • Methodological Answer : Early crystallographic studies using photographic data (room temperature) reported unit cell dimensions (e.g., a=14.82a = 14.82 Å, V=1386.2V = 1386.2 ų) with high R-values (~13%). Modern low-temperature (120 K) X-ray diffraction redeterminations revealed refined unit cells and intramolecular interactions, such as a Br···O contact (3.009 Å), influencing molecular conformation. Software like SHELXL (for refinement) and SHELXS (for structure solution) are essential for handling high-resolution data and twinned crystals. Geometrical restraints (e.g., O–H distance = 0.82 Å) improve model accuracy .

Q. How does the bromine substituent affect regioselectivity in copper-catalyzed amination of this compound?

  • Methodological Answer : The bromine atom at the ortho position directs regioselectivity by stabilizing transition states through steric and electronic effects . Copper catalysts (e.g., CuI) facilitate Ullmann-type coupling, favoring C–N bond formation at the brominated carbon. Mechanistic studies suggest that the carboxylic acid group participates in pre-coordination with the catalyst, enhancing reaction efficiency. This method avoids protective groups, streamlining the synthesis of anthranilic acid derivatives .

Q. What methodological considerations are critical when analyzing contradictory solubility or reactivity data for this compound?

  • Methodological Answer : Contradictions often arise from variability in purity levels (e.g., 98% vs. unspecified commercial grades) and measurement conditions (e.g., single-temperature datasets). Researchers should validate solubility data via independent replicates and employ techniques like HPLC or NMR to confirm compound integrity. For reactivity studies, control experiments (e.g., kinetic isotope effects) can isolate electronic vs. steric influences. Critical evaluation frameworks, as outlined in IUPAC-NIST guidelines, emphasize error margins (±3% relative error) and solvent compatibility .

Q. How is this compound utilized in enzymatic studies, such as glucosylation by UDP-glucosyltransferases?

  • Methodological Answer : In structural biology, this compound serves as a substrate analog in UGT74F2 enzyme studies . X-ray crystallography (1.8 Å resolution) reveals its binding to the active site, where bromine’s electronegativity mimics natural substrates like salicylic acid (SA). Mutagenesis (e.g., T15S mutation) and kinetic assays show that bromine’s steric bulk influences product specificity (e.g., SGE vs. SAG formation). This aids in mapping catalytic mechanisms and designing enzyme inhibitors .

Properties

IUPAC Name

2-bromobenzoic acid
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InChI

InChI=1S/C7H5BrO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XRXMNWGCKISMOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H5BrO2
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DSSTOX Substance ID

DTXSID3038690
Record name 2-Bromobenzoic acid
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Molecular Weight

201.02 g/mol
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Physical Description

Beige crystalline solid; [Sigma-Aldrich MSDS]
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Vapor Pressure

0.000827 [mmHg]
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CAS No.

88-65-3, 25638-04-4
Record name 2-Bromobenzoic acid
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Synthesis routes and methods I

Procedure details

The test described in Example 1 was repeated using 300 g of o-bromotoluene, 660 g of acetic acid, 60 g of water, 6 g of cobalt acetate tetrahydrate, 5 g of sodium bromide and 5 g of sodium acetate. After a reaction time of 155 minutes, 217 g of o-bromobenzoic acid was obtained (61.6% of the theory).
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300 g
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5 g
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60 g
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Synthesis routes and methods II

Procedure details

However, Busch et al. found that with aromatic compounds containing polar substituents, the selectivity to biphenyls was much lower. For example, p-bromophenol gave ca. 13.4% 4,4'-dihydroxybiphenyl, p-bromoanisole gave ca. 35% 4,4'-dimethoxybiphenyl, bromobenzoic acid gave 40% 4,4'-biphenyldicarboxylic acid and 3-bromobenzoic acid gave 56.5% 3,3'-biphenyldicarboxylic acid.
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aromatic compounds
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biphenyls
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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